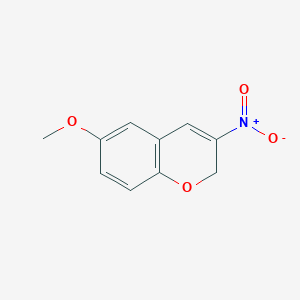

6-Methoxy-3-nitro-2H-chromene

Description

Significance of the Benzopyran Core in Heterocyclic Organic Chemistry

The benzopyran core, which consists of a benzene (B151609) ring fused to a pyran ring, is a fundamental scaffold in heterocyclic chemistry. chemrxiv.orgresearchgate.net This structural motif is prevalent in a wide array of natural products, including flavonoids, coumarins, and tocopherols (B72186) (Vitamin E). researchgate.netrsc.orgmdpi.com The inherent biological activity associated with the benzopyran structure has made it a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological properties. chemrxiv.orgresearchgate.netsigmaaldrich.com These activities are diverse, ranging from anticancer and antimicrobial to anti-inflammatory and antiviral effects. researchgate.netnih.govtaylorandfrancis.com The versatility of the benzopyran core also extends to materials science, where its derivatives are utilized as pigments and photoactive materials. taylorandfrancis.comrsc.org

The significance of the benzopyran framework lies in its unique combination of a bicyclic system that can be readily functionalized, allowing for the fine-tuning of its physicochemical and biological properties. The pyran ring, containing an oxygen atom, imparts specific conformational and electronic characteristics to the molecule, influencing its interactions with biological targets. mdpi.com The fusion of the pyran ring with a benzene ring creates a rigid and planar system that can serve as a recognition element for various enzymes and receptors.

Structural Classification and Distinctive Features of 2H-Chromenes

Chromenes, also known as benzopyrans, are classified based on the position of the double bond within the pyran ring. rsc.org The two main isomers are 2H-chromene and 4H-chromene. 2H-chromene is characterized by a double bond between carbons 3 and 4 of the pyran ring. nih.gov This structural arrangement results in a chiral center at the C2 position when substituted, leading to the possibility of enantiomers with distinct biological activities.

A key feature of 2H-chromenes is their role as important oxygen-containing heterocycles that are found in a variety of natural products and pharmacologically active molecules. rsc.org They are also valuable intermediates in organic synthesis. rsc.org The reactivity of the 2H-chromene system is largely dictated by the endocyclic double bond, which can participate in various chemical transformations, including electrophilic additions and cycloaddition reactions.

Specific Context of 6-Methoxy-3-nitro-2H-chromene: Positional Isomerism and Functional Group Impact

The compound this compound is a specific derivative of the 2H-chromene scaffold, distinguished by the presence of a methoxy (B1213986) group at the 6-position of the benzene ring and a nitro group at the 3-position of the pyran ring. The placement of these functional groups significantly influences the electronic properties and reactivity of the molecule.

Positional Isomerism: The location of the methoxy group at the 6-position is just one of several possibilities. Isomers with the methoxy group at other positions on the benzene ring (e.g., 5-methoxy, 7-methoxy, 8-methoxy) would exhibit different electronic and steric effects, thereby altering their chemical behavior and biological activity. Similarly, the nitro group at the 3-position is crucial for the compound's reactivity, and its placement at other positions would fundamentally change the molecule's characteristics.

Functional Group Impact:

Nitro Group (-NO2): The nitro group at the 3-position is a strong electron-withdrawing group. uva.nl This has a profound effect on the reactivity of the adjacent C=C double bond, making the C4 position highly susceptible to nucleophilic attack (Michael addition). researchgate.net This enhanced electrophilicity is a key feature in the chemical and biological activity of 3-nitro-2H-chromenes. researchgate.net The introduction of a nitro group can lead to a significant increase in biological activity compared to the parent chromene. researchgate.net

The combination of the electron-donating methoxy group and the electron-withdrawing nitro group creates a "push-pull" electronic system within the molecule, which can lead to unique reactivity and spectroscopic properties.

Research Landscape and Challenges in Chromene Synthesis and Reactivity

The synthesis of chromenes has been an active area of research for decades, with numerous methods developed to construct this important heterocyclic system. nih.govrsc.org Common synthetic strategies often involve the condensation of salicylaldehydes with various reaction partners. organic-chemistry.org For the synthesis of 3-nitro-2H-chromenes specifically, a prevalent method is the reaction of salicylaldehydes with nitroalkenes. uva.nl

Despite the progress, several challenges remain in chromene synthesis:

Stereoselectivity: For 2-substituted 2H-chromenes, controlling the stereochemistry at the C2 position is a significant challenge, often requiring the use of chiral catalysts or auxiliaries to achieve high enantioselectivity. chim.it

Regioselectivity: In cases where the starting materials have multiple reactive sites, controlling the regioselectivity of the cyclization to form the desired chromene isomer can be difficult. cdnsciencepub.com

Reaction Conditions: Many traditional methods for chromene synthesis require harsh reaction conditions, such as high temperatures or the use of strong acids or bases, which can limit the functional group tolerance of the reaction. jwent.net The development of milder and more environmentally benign synthetic protocols is an ongoing area of focus. nih.govtandfonline.com

Substrate Scope: Some synthetic methods have a limited substrate scope, working well for certain substitution patterns but failing for others. uva.nl

The reactivity of chromenes is also a rich area of investigation. The electron-rich double bond in 2H-chromenes can undergo a variety of transformations, including oxidation, reduction, and cycloaddition reactions. researchgate.net For 3-nitro-2H-chromenes, the primary mode of reactivity is the conjugate addition of nucleophiles to the C4 position. researchgate.net Understanding and controlling these reactions is crucial for the development of new chromene-based compounds with desired properties.

Scope and Objectives of the Research Outline Focusing on Academic Perspectives

From an academic perspective, research on this compound and related compounds would focus on several key areas:

Development of Novel Synthetic Methodologies: The design and implementation of new, efficient, and stereoselective methods for the synthesis of this compound and its analogs would be a primary objective. This could involve exploring new catalysts, reaction conditions, or starting materials to overcome the challenges mentioned previously.

Exploration of Reactivity: A thorough investigation of the reactivity of this compound would be undertaken. This would include studying its behavior in various chemical transformations, such as nucleophilic additions, cycloadditions, and reductions, to understand the influence of the methoxy and nitro groups on its chemical properties.

Mechanistic Studies: Elucidating the mechanisms of the reactions involved in the synthesis and transformation of this compound is a fundamental academic pursuit. This could involve computational studies and kinetic experiments to gain a deeper understanding of the reaction pathways.

Structure-Activity Relationship Studies: The synthesis of a library of related compounds with variations in the substitution pattern on the benzopyran core would allow for systematic studies of how structural modifications impact the compound's properties. This is crucial for understanding the fundamental principles that govern the behavior of these molecules.

The ultimate goal of such academic research is to expand the fundamental knowledge of heterocyclic chemistry, provide new tools for organic synthesis, and lay the groundwork for the potential application of these compounds in various fields.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-3-nitro-2H-chromene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-14-9-2-3-10-7(5-9)4-8(6-15-10)11(12)13/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSEAVEVSSXGINF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OCC(=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10533177 | |

| Record name | 6-Methoxy-3-nitro-2H-1-benzopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10533177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92210-61-2 | |

| Record name | 6-Methoxy-3-nitro-2H-1-benzopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10533177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Iii. Reaction Chemistry and Mechanistic Investigations of 6 Methoxy 3 Nitro 2h Chromene and Analogues

Nucleophilic Addition Reactions Involving the Chromene System

Nucleophilic addition reactions are a cornerstone of the chemistry of 3-nitro-2H-chromenes. researchgate.net The electron-withdrawing nitro group significantly activates the double bond towards attack by nucleophiles, leading to the formation of various adducts. nih.gov This reactivity has been harnessed to develop synthetic routes to complex, polyfunctionalized molecules. researchgate.net

The most characteristic reaction of 3-nitro-2H-chromenes, including the 6-methoxy derivative, is the conjugate or Michael addition of nucleophiles to the activated C=C double bond. arkat-usa.org This reaction proceeds due to the electrophilic nature of the C-4 position, which is influenced by the electron-withdrawing nitro group at C-3. A wide array of nucleophiles, including carbon-based nucleophiles like aldehydes, ketones, and malonates, as well as nitrogen and sulfur-based nucleophiles, readily add to the chromene system under basic conditions. researchgate.netarkat-usa.org

For instance, the conjugate addition of unmodified aldehydes and ketones to 3-nitro-2H-chromenes has been shown to be an efficient method for the synthesis of 4-substituted-3-nitrochromanes. arkat-usa.org These reactions can be catalyzed by various bases, with a combination of proline and sodium acetate (B1210297) proving to be particularly effective for this transformation. arkat-usa.org The reaction mechanism is believed to involve the formation of an enamine intermediate from the carbonyl compound and proline, which then attacks the electrophilic C-4 of the nitrochromene. arkat-usa.org The versatility of this reaction is demonstrated by the range of applicable substituted 3-nitro-2H-chromenes and carbonyl compounds. arkat-usa.org

The chemical properties of 3-nitro-2H-chromenes are primarily determined by the presence of the β-nitrostyrene moiety in the molecule. researchgate.net This makes them valuable intermediates for the synthesis of various chroman derivatives through reactions like conjugate additions. arkat-usa.org

Nucleophilic additions to 3-nitro-2H-chromenes generally proceed with high regioselectivity, with the nucleophile attacking the C-4 position of the chromene ring. This is a direct consequence of the electronic activation provided by the nitro group at the C-3 position, which makes the C-4 position the most electrophilic center in the α,β-unsaturated system. masterorganicchemistry.com

The stereochemical outcome of these reactions is a critical aspect and can often be controlled by the reaction conditions and the nature of the reactants and catalysts used. For example, the conjugate addition of carbonyl compounds to 3-nitro-2H-chromenes often yields trans-3-nitro-4-substituted chromanes with excellent diastereoselectivities. arkat-usa.org The stereochemistry of the products is a key consideration in enantioselective reactions involving 3-nitro-2H-chromenes. researchgate.net The introduction of an electron-withdrawing group, such as a trifluoromethyl group, at the C-2 position can increase the stereoselectivity of their reactions with nucleophiles. mdpi.com

In the case of reactions with azomethine ylides, the stereochemistry of the resulting chromenopyrrolidine derivatives can be influenced by reaction temperature and solvent, suggesting a reversible Michael addition/Mannich reaction sequence. mdpi.com This allows for the selective formation of different diastereomers. The development of asymmetric organocatalytic conjugate additions has also been a significant area of research, enabling the synthesis of optically active chromane (B1220400) derivatives. nih.gov

While the primary mode of reactivity for 3-nitro-2H-chromenes involves nucleophilic attack at the C-4 position, the nitro group itself can also be involved in chemical transformations, although direct nucleophilic attack on the nitro group is less common. The strong electron-withdrawing nature of the nitro group is the main driver of the reactivity of the chromene system. nih.gov This influence is exerted through both inductive and resonance effects, which reduce the electron density of the pyran ring. nih.gov

The versatile reactivity of nitro compounds stems from the diverse properties of the nitro group. nih.gov While direct nucleophilic substitution on the nitro group is not a typical reaction pathway for this class of compounds, the nitro group can be transformed into other functional groups through reduction or other reactions after the initial nucleophilic addition to the chromene ring has occurred. For example, the nitro group in the resulting 3-nitrochromane adducts can be reduced to an amino group, which can then be further functionalized. This highlights the role of the nitro group as a versatile synthetic handle.

Cycloaddition Reactions of Chromene Derivatives

The activated double bond of 3-nitro-2H-chromenes also makes them excellent partners in cycloaddition reactions, providing access to a variety of fused heterocyclic systems. researchgate.net These reactions are valuable for the rapid construction of molecular complexity. mdpi.com

3-Nitro-2H-chromenes can act as dienophiles in intermolecular [4+2] cycloaddition reactions, also known as Diels-Alder reactions. mdpi.com The electron-deficient nature of the double bond, due to the adjacent nitro group, enhances its reactivity towards electron-rich dienes. nih.gov These reactions are a powerful tool for the construction of six-membered rings with good regio- and stereocontrol. illinois.edu The hetero-Diels-Alder reaction, a variation of the Diels-Alder reaction, is particularly useful for the synthesis of heterocyclic compounds. researchgate.net

While the nitrile functional group is generally a poor dienophile in Diels-Alder reactions, the enhanced reactivity of certain dienes can facilitate cycloadditions. mit.edu Similarly, the activated double bond in 3-nitro-2H-chromenes makes them suitable dienophiles. For example, 3-vinyl-2H-chromenes have been shown to undergo highly regioselective intermolecular Diels-Alder cycloadditions with dienophiles like methyl propiolate, leading to the formation of functionalized 6H-benzo[c]chromenes after an aromatization step. rsc.org

| Reactant 1 (Chromene Derivative) | Reactant 2 (Diene/Dienophile) | Reaction Type | Product Type |

|---|---|---|---|

| 3-Nitro-2H-chromene | Electron-rich diene | [4+2] Diels-Alder | Functionalized cyclohexene fused to chromane |

| 3-Vinyl-2H-chromene | Methyl propiolate | [4+2] Diels-Alder | 6H-Benzo[c]chromene derivative |

Intramolecular cycloaddition reactions of chromene derivatives offer a powerful strategy for the synthesis of complex, polycyclic molecules. google.com In these reactions, the diene and dienophile are part of the same molecule, leading to the formation of fused ring systems. For 3-nitro-2H-chromene analogues, intramolecular cycloadditions can be designed to construct intricate molecular architectures in a highly efficient manner. google.com

An important example is the tandem double-intramolecular [4+2]/[3+2] cycloaddition of nitroalkenes, which has been explored as a strategy for the total synthesis of complex natural products. nih.gov In this approach, a nitroalkene tethered to a diene can undergo an intramolecular Diels-Alder reaction to form a six-membered ring, followed by an intramolecular 1,3-dipolar cycloaddition of the resulting nitronate to another part of the molecule to form a five-membered ring. nih.gov This demonstrates the potential of intramolecular cycloadditions involving the nitro-activated double bond of chromene systems for the stereocontrolled construction of multiple rings in a single synthetic sequence. nih.gov

Formal [3+3] Cycloaddition Approaches

The synthesis of the 2H-chromene scaffold can be achieved through various synthetic strategies, including formal [3+3] cycloaddition reactions. nih.gov This approach involves the combination of two three-atom components to construct the six-membered pyran ring. While not a concerted pericyclic reaction in the classical sense, these stepwise processes are valuable for building heterocyclic systems. acs.org

One prominent example of a formal [3+3] cycloaddition involves a cascade reaction sequence. nih.gov For instance, the palladium-catalyzed Stille coupling of a bromoquinone with a vinyl stannane initially forms a vinyl quinone. nih.gov In the presence of a polar additive like hexamethylphosphoramide (HMPA), this intermediate undergoes enolization to generate a reactive ortho-quinone methide (o-QM). This o-QM then proceeds through an oxa-6π electrocyclization to yield the final 2H-chromene product. The entire sequence—coupling, enolization, and electrocyclization—can be performed in a single pot, representing a highly efficient multicatalytic cascade. nih.gov This method highlights how complex heterocyclic cores can be assembled from simpler precursors in a single operation.

The success of these cycloadditions often relies on the catalytic generation of a reactive dipolar intermediate, such as a metallo-enolcarbene, which can react with a stable dipolar compound. acs.org The process is typically stepwise, where an initial bond formation provides the entropic advantage for the subsequent ring-closing step to complete the cycloaddition. acs.org

Role of Dienophiles and Reactive Intermediates (e.g., ortho-Quinone Methides)

Ortho-quinone methides (o-QMs) are highly reactive and transient intermediates that play a central role in the synthesis of chromenes and chromanes. researchgate.netacs.orgescholarship.org These species are typically generated in situ due to their instability. acs.org The reactivity of o-QMs is characterized by a polarized structure, making the exocyclic carbon susceptible to nucleophilic attack and the diene system available for cycloaddition reactions. nih.gov

There are three primary reaction pathways for o-QMs:

1,4-Addition: Nucleophiles add to the exocyclic carbon atom. researchgate.netnih.gov

[4+2] Cycloaddition: They act as the 4π component (heterodiene) in hetero-Diels-Alder reactions with dienophiles (2π component). researchgate.netnih.gov

Oxa-6π Electrocyclization: A ring-closing reaction that forms the benzopyran ring system. researchgate.net

In the context of chromene synthesis, the hetero-Diels-Alder reaction is particularly significant. The o-QM intermediate reacts with a dienophile, which is an alkene or alkyne, to form the chromene ring. nih.gov The nature of the dienophile can influence the structure and stereochemistry of the final product. acs.orgescholarship.org For example, the reaction of an o-QM with an electron-rich dienophile, such as an enol ether, can lead to the formation of chroman ketals with high diastereocontrol. acs.orgescholarship.org

A variety of methods exist for generating o-QMs, including thermal, photochemical, acidic, or basic conditions from precursors like o-hydroxybenzyl alcohols. nih.govnih.gov Recent advancements have focused on milder generation methods, including visible-light-induced photocatalysis, which allows for the subsequent [4+2] cycloaddition with diverse olefins under gentle conditions. acs.org

Table 1: Common Dienophiles in Reactions with ortho-Quinone Methides

| Dienophile Class | Example | Resulting Structure | Reference |

|---|---|---|---|

| Enol Ethers | Ethyl vinyl ether | 4-Alkoxy-chromane | acs.orgescholarship.org |

| Alkenes | Styrene | 4-Aryl-chromane | acs.org |

| Alkynes | Phenylacetylene | 4-Aryl-2H-chromene | nih.gov |

| Nitroalkenes | β-Nitrostyrene | 4-Aryl-3-nitro-chromane | nih.gov |

| Enamines | 1-Pyrrolidinocyclohexene | Fused chromane system | nih.gov |

Electrophilic Substitution and Functionalization of the Chromene Core

The functionalization of the benzene (B151609) portion of the 6-methoxy-3-nitro-2H-chromene core is governed by the principles of electrophilic aromatic substitution (SEAr). wikipedia.org The rate and regioselectivity of these reactions are dictated by the electronic properties of the substituents already present on the aromatic ring. wikipedia.orglibretexts.org

In this specific chromene, the benzene ring is substituted with an ether linkage from the pyran ring and a methoxy (B1213986) group at the C-6 position. Both of these are classified as activating, ortho-, para-directing groups.

Methoxy Group (-OCH₃): This group is strongly activating due to its ability to donate electron density to the ring via resonance (a +R effect), which outweighs its electron-withdrawing inductive effect (-I effect). This donation stabilizes the cationic intermediate (the arenium ion or sigma complex) formed during the reaction. byjus.commasterorganicchemistry.com The increased electron density is most pronounced at the positions ortho (C-5 and C-7) and para (C-8) to the methoxy group.

Ring Ether Oxygen: Similarly, the oxygen atom of the pyran ring also acts as an electron-donating group, activating the aromatic ring, particularly at the C-5 and C-7 positions.

Given that the C-8 position is already substituted, incoming electrophiles are directed primarily to the C-5 and C-7 positions. Steric hindrance may influence the ratio of substitution at these two sites. The presence of these activating groups makes the benzene ring of 6-methoxychromene derivatives significantly more susceptible to electrophilic attack than unsubstituted benzene. libretexts.org

The introduction of a nitro group onto the chromene scaffold is a key functionalization step, often achieved through electrophilic nitration. researchgate.net The synthesis of this compound itself involves the introduction of the nitro group at the C-3 position of the pyran ring, which proceeds via a different mechanism (e.g., condensation of a salicylaldehyde (B1680747) with a nitroalkene). However, functionalization of the aromatic ring via nitration is also a critical reaction. uomustansiriyah.edu.iq

For the nitration of the benzene ring of a 6-methoxychromene precursor, a mixture of concentrated nitric acid and sulfuric acid is typically used. uomustansiriyah.edu.iqminia.edu.eg This generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring. minia.edu.eg

Based on the directing effects discussed previously, nitration of 6-methoxychromene would be expected to yield a mixture of 5-nitro and 7-nitro substituted products. The precise ratio can be influenced by reaction conditions such as temperature and catalyst choice. libretexts.org

Other electrophilic substitution reactions can be used to introduce a variety of functional groups onto the aromatic core. wikipedia.orgmasterorganicchemistry.com

Table 2: Electrophilic Aromatic Substitution Reactions on Activated Benzene Rings

| Reaction | Electrophile | Reagents | Typical Product |

|---|---|---|---|

| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | Nitroarene |

| Halogenation | Br⁺, Cl⁺ | Br₂, FeBr₃ or Cl₂, FeCl₃ | Haloarene |

| Sulfonation | SO₃ | Fuming H₂SO₄ | Arenesulfonic acid |

| Friedel-Crafts Alkylation | R⁺ | R-Cl, AlCl₃ | Alkylarene |

| Friedel-Crafts Acylation | RCO⁺ | R-COCl, AlCl₃ | Acylarene |

Redox Chemistry of the Nitrochromene Scaffold

The reduction of the nitro group is one of the most important transformations of the nitrochromene scaffold, as it provides access to the corresponding aminochromenes. researchgate.net These amines are versatile synthetic intermediates for the construction of more complex molecules. The conversion of an aromatic or vinylic nitro group to a primary amine is a fundamental reaction in organic synthesis. organic-chemistry.org

A wide array of reagents and conditions can be employed for this reduction, with the choice often depending on the presence of other reducible functional groups within the molecule, such as the C=C double bond in the pyran ring of 2H-chromenes. commonorganicchemistry.com

Common methods for nitro group reduction include:

Catalytic Hydrogenation: This is a widely used and often very clean method. Hydrogen gas (H₂) is used with a metal catalyst, most commonly palladium on carbon (Pd/C). commonorganicchemistry.com Care must be taken as this method can also reduce alkenes.

Metal-Acid Systems: The use of a metal such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl or acetic acid) is a classic and cost-effective method. commonorganicchemistry.comresearchgate.net

Tin(II) Chloride (SnCl₂): This reagent provides a milder method for the reduction and is often used for its chemoselectivity, capable of reducing a nitro group in the presence of other sensitive functionalities. uomustansiriyah.edu.iqcommonorganicchemistry.com

Sodium Hydrosulfite (Na₂S₂O₄) or Sodium Sulfide (Na₂S): These reagents are useful under neutral or basic conditions and can sometimes offer selectivity in molecules with multiple nitro groups. commonorganicchemistry.com

The reduction of this compound would yield 6-methoxy-2H-chromen-3-amine, a valuable precursor for further derivatization.

Table 3: Common Reagents for the Reduction of Nitro Groups to Amines

| Reagent System | Typical Conditions | Advantages | Potential Drawbacks | Reference |

|---|---|---|---|---|

| H₂, Pd/C | H₂ (1 atm or higher), MeOH or EtOH, rt | High yield, clean reaction, catalyst is recoverable | May also reduce C=C bonds and other functional groups | commonorganicchemistry.com |

| Fe, HCl/AcOH | Reflux | Inexpensive, effective | Requires acidic conditions, workup can be cumbersome | commonorganicchemistry.comresearchgate.net |

| SnCl₂·2H₂O, HCl | EtOH, Reflux | Mild, good chemoselectivity | Stoichiometric tin waste, workup can be complex | uomustansiriyah.edu.iqcommonorganicchemistry.comresearchgate.net |

| Zn, NH₄Cl | H₂O/EtOH, rt | Mild, neutral conditions | Can be less efficient than other methods | wikipedia.org |

| Na₂S₂O₄ | H₂O/MeOH, Reflux | Useful for selective reductions, avoids strong acids | Can have moderate yields, sulfur byproducts | commonorganicchemistry.com |

| NaBH₄, NiCl₂ | MeOH, rt | Mild conditions | Requires careful control of stoichiometry | researchgate.net |

Oxidation Reactions

The oxidation of 3-nitro-2H-chromenes, including the 6-methoxy analogue, primarily targets the electron-deficient C2-C3 double bond. Due to the reduced nucleophilicity of this bond, strong electrophilic oxidizing agents are typically required. The most common transformation is epoxidation, which proceeds via the transfer of an oxygen atom from a peroxy acid.

Given the electron-deficient character of the alkene, nucleophilic epoxidation reagents are particularly effective. organicreactions.org Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide under basic conditions can convert the chromene to its corresponding epoxide. chemistrysteps.comorganic-chemistry.org The reaction with m-CPBA is a well-established method for the epoxidation of various alkenes. mdpi.com The mechanism involves a concerted process where the alkene's π-bond attacks the electrophilic oxygen of the peroxy acid. chemistrysteps.com

The presence of the nitro group significantly influences the reactivity, making the double bond less reactive towards electrophilic attack compared to electron-rich alkenes. However, the reaction can be facilitated by catalysts or by using more potent oxidizing systems. libretexts.org

Table 1: Representative Oxidation Reactions of Electron-Deficient Alkenes

| Substrate Analogue | Oxidizing Agent | Conditions | Product | Ref. |

| α,β-Unsaturated Ketone | H₂O₂ / Base | Weitz-Scheffer conditions | Epoxy ketone | organicreactions.org |

| Electron-Deficient Olefin | m-CPBA | Inert solvent (e.g., CH₂Cl₂) | Epoxide | organic-chemistry.org |

| 3-Nitro-2H-chromene | Peroxy acid | Standard epoxidation | 2,3-Epoxy-3-nitrochromane | researchgate.net |

Rearrangements and Ring Transformations

The structural framework of this compound is susceptible to various rearrangements and ring-opening processes, often initiated by the formation of reactive intermediates.

Hydride shifts are common intramolecular rearrangements that occur to stabilize a carbocation intermediate. byjus.commasterorganicchemistry.com In the context of this compound, such processes could be initiated under acidic conditions where protonation of the ether oxygen or the nitro group could lead to a carbocationic species. A subsequent 1,2- or 1,5-hydride shift would lead to a more stable carbocation, potentially triggering further reactions. ucl.ac.uk The driving force for such a shift is the formation of a more substituted and therefore more stable carbocation. byjus.com

Ring-opening reactions of the pyran ring can occur under thermal or photochemical conditions. Computational studies on nitrochromene have explored these ring-opening pathways. Such reactions would proceed through an electrocyclic mechanism, leading to the formation of a transient vinyl-quinone methide intermediate. The stability and subsequent reactions of this intermediate would be influenced by the substituents on the aromatic ring, such as the 6-methoxy group.

An important equilibrium exists between the 2H- and 4H-isomers of substituted chromenes. frontiersin.orgnih.gov In the case of 3-nitrochromenes, the 2H-isomer is typically the kinetic product of synthesis, while the 4H-isomer represents the thermodynamically more stable form. The isomerization can be facilitated by a base, which abstracts a proton from the C4 position of the 2H-chromene to form a resonance-stabilized nitronate anion. Subsequent protonation at the C2 position yields the 4H-chromene.

The regioselectivity of certain reactions, such as the lithium selenolate-catalyzed Rauhut-Currier reaction, can be tuned to favor either the 2H- or 4H-chromene product depending on the nature of the substituents on the starting materials. acs.orgnih.gov This highlights the subtle energetic balance between the two isomeric forms.

Table 2: Factors Influencing 2H- vs. 4H-Chromene Formation

| Factor | Influence on Isomer Formation | Mechanism | Ref. |

| Base Catalysis | Favors 4H-isomer | Deprotonation-reprotonation via nitronate intermediate | frontiersin.org |

| Substituents (Rauhut-Currier) | Regiocontrol | Directs initial nucleophilic attack and subsequent cyclization | acs.orgnih.gov |

| Thermodynamic Control | Favors 4H-isomer | Greater overall stability of the 4H-scaffold | nih.gov |

Detailed Mechanistic Elucidations and Computational Support

Modern computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the complex reaction mechanisms involved in the chemistry of nitrochromenes.

Computational studies have provided detailed insights into the energy profiles of reactions involving nitroalkenes and related systems. nih.gov For catalytic reactions, such as the organocatalyzed synthesis of 3-nitro-2H-chromenes, DFT calculations can identify the structures of transition states and intermediates along the reaction coordinate. This allows for a quantitative understanding of the reaction barriers and the factors controlling stereoselectivity.

For example, in a domino Michael-Henry reaction, transition state analysis can reveal the precise geometry of the catalyst-substrate complex that leads to the observed enantiomeric excess. These studies help in rationalizing the role of the catalyst and co-catalyst in stabilizing the transition state and lowering the activation energy of the rate-determining step.

Catalysts play a pivotal role in the synthesis and transformation of this compound and its analogues.

Lithium Selenolates: These have emerged as potent nucleophilic catalysts for the Rauhut–Currier reaction, a powerful carbon-carbon bond-forming reaction between two Michael acceptors. rsc.orgnih.govrsc.orgbeilstein-journals.org In the intramolecular version of this reaction, lithium selenolates can catalyze the cyclization of appropriate precursors to form either 2H- or 4H-chromenes. acs.orgnih.gov The mechanism involves the initial Michael addition of the selenolate to one of the activated alkenes, generating an enolate intermediate which then attacks the second Michael acceptor intramolecularly. Subsequent elimination of the selenolate catalyst regenerates the active species and furnishes the chromene product.

Organocatalysts: Asymmetric organocatalysis has been extensively used for the enantioselective synthesis of 3-nitro-2H-chromenes. mdpi.commdpi.com Chiral secondary amines, such as derivatives of proline, are commonly employed. These catalysts operate via the formation of a nucleophilic enamine or an electrophilic iminium ion intermediate. In the synthesis of 3-nitro-2H-chromenes from salicylaldehydes and nitrostyrenes, the organocatalyst activates the nitrostyrene (B7858105) towards a domino oxa-Michael/Henry reaction sequence, leading to the formation of the chromene ring with high stereocontrol.

Table 3: Catalysts in the Chemistry of 3-Nitro-2H-Chromenes

| Catalyst Type | Reaction | Role of Catalyst | Mechanistic Pathway |

| Lithium Selenolate | Intramolecular Rauhut-Currier | Nucleophilic catalyst | Michael addition-enolate formation-cyclization-elimination |

| Chiral Secondary Amine (Organocatalyst) | Domino oxa-Michael/Henry | Forms iminium/enamine intermediates | Iminium/enamine activation of substrates |

Isotopic Labeling Studies in Mechanistic Proposals

Isotopic labeling is a powerful technique utilized to trace the pathways of atoms throughout a chemical reaction, providing invaluable insights into reaction mechanisms. By replacing an atom with its heavier, stable isotope (e.g., hydrogen ¹H with deuterium ²H, or carbon ¹²C with ¹³C), chemists can probe the nature of bond-breaking and bond-forming steps. The resulting changes in reaction rates, known as kinetic isotope effects (KIEs), and the position of the isotopic label in the product can help to either support or refute a proposed mechanistic pathway.

While specific isotopic labeling studies on the formation of this compound are not extensively reported in the literature, we can propose a series of experiments based on the generally accepted tandem oxa-Michael-Henry reaction mechanism for the synthesis of 3-nitro-2H-chromenes from salicylaldehydes and β-nitrostyrenes. These proposed studies serve as a framework for how isotopic labeling could be decisively used to elucidate the finer details of this reaction cascade.

Proposed Deuterium Labeling Studies to Investigate the Oxa-Michael Addition Step

The initial step in the formation of 3-nitro-2H-chromenes is the oxa-Michael addition of the salicylaldehyde's hydroxyl group to the β-nitrostyrene. A key question is whether the proton transfer from the hydroxyl group is involved in the rate-determining step. This can be investigated by measuring the deuterium kinetic isotope effect (KIE).

In this proposed study, 4-methoxysalicylaldehyde would be deuterated at the hydroxyl position (OD) and reacted with a nitrostyrene. The rate of this reaction would be compared to the reaction with the non-deuterated analogue.

| Experiment | Reactant 1 | Reactant 2 | Observed Rate Constant | kH/kD | Mechanistic Implication |

| 1 | 4-Methoxysalicylaldehyde (OH) | (E)-1-(prop-1-en-1-yl)-4-nitrobenzene | kH | \multirow{2}{}{Significant (>1)} | Proton transfer is part of the rate-determining step. |

| 2 | 4-Methoxysalicylaldehyde (OD) | (E)-1-(prop-1-en-1-yl)-4-nitrobenzene | kD | ||

| 3 | 4-Methoxysalicylaldehyde (OH) | (E)-1-(prop-1-en-1-yl)-4-nitrobenzene | kH | \multirow{2}{}{~1} | Proton transfer is not involved in the rate-determining step. |

| 4 | 4-Methoxysalicylaldehyde (OD) | (E)-1-(prop-1-en-1-yl)-4-nitrobenzene | kD |

A significant primary kinetic isotope effect (kH/kD > 1) would suggest that the cleavage of the O-H bond is part of the rate-determining step of the oxa-Michael addition. Conversely, a KIE close to unity (kH/kD ≈ 1) would indicate that the proton transfer occurs in a fast step after the rate-determining nucleophilic attack.

Proposed ¹³C and ¹⁸O Labeling to Elucidate the Tandem Reaction Pathway

To confirm the intramolecular nature of the subsequent Henry-type reaction and the origin of the atoms in the final chromene ring, a series of experiments using ¹³C and ¹⁸O labeling can be proposed.

In one experiment, the aldehydic carbon of 4-methoxysalicylaldehyde could be labeled with ¹³C. In another, the phenolic oxygen could be labeled with ¹⁸O. The position of these labels in the final this compound product would then be determined using mass spectrometry and NMR spectroscopy.

| Labeled Reactant | Expected Position of Label in Product | Analytical Method | Mechanistic Confirmation |

| 4-Methoxy-[formyl-¹³C]-salicylaldehyde | C4 of the chromene ring | ¹³C NMR, Mass Spectrometry | Confirms the intramolecular cyclization involving the aldehyde carbon. |

| 4-Methoxy-[1-¹⁸O]-salicylaldehyde | Oxygen atom of the pyran ring | Mass Spectrometry | Verifies that the phenolic oxygen is incorporated into the heterocyclic ring. |

These labeling patterns would provide definitive evidence for the proposed tandem mechanism, confirming that the salicylaldehyde moiety provides the backbone for the chromene ring system.

Hypothetical Deuterium Labeling to Probe the Henry Reaction and Dehydration

The second part of the tandem reaction is an intramolecular Henry reaction, followed by dehydration. The stereochemistry and mechanism of the dehydration step can be probed using deuterium labeling on the α-carbon of the nitroalkane moiety of the intermediate formed after the oxa-Michael addition. While the intermediate is not isolated, we can infer the mechanism by labeling the β-carbon of the starting nitrostyrene.

By reacting 4-methoxysalicylaldehyde with a β-deuterated nitrostyrene, the position and fate of the deuterium atom in the final product or in any intermediates can provide insight into the stereoelectronics of the elimination step.

| Labeled Reactant | Potential Outcome | Mechanistic Insight |

| (E)-1-(2-deutero-1-nitroprop-1-en-1-yl)benzene | Deuterium is retained at C3 in the final product. | Suggests a non-stereospecific dehydration or a mechanism where this proton is not abstracted. |

| (E)-1-(2-deutero-1-nitroprop-1-en-1-yl)benzene | Deuterium is lost during the reaction. | Consistent with an E1cB-type elimination where the α-proton to the nitro group is abstracted. |

The observation of a kinetic isotope effect in this experiment would also provide information about the rate-determining step of the dehydration process.

While these studies are hypothetical for this compound itself, they are based on well-established principles of physical organic chemistry and represent the types of experiments that would be necessary to build a complete and detailed mechanistic picture of its formation.

Iv. Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms, allowing for the mapping of the molecular framework.

The key proton signals for the 3-nitro-2H-chromene scaffold can be assigned based on their chemical shift (δ) in ppm, multiplicity (singlet, doublet, etc.), and coupling constants (J) in Hertz.

H-4 Proton: The proton at the C-4 position, being vinylic and adjacent to the electron-withdrawing nitro group, is expected to appear as a singlet in the downfield region of the spectrum.

H-2 Proton: The chemical shift of the proton at the C-2 position is influenced by the substituent at this position.

Methoxy (B1213986) Protons (-OCH₃): The three protons of the methoxy group at C-6 typically appear as a sharp singlet in the upfield region, generally around 3.8 ppm.

Aromatic Protons: The protons on the benzene (B151609) ring of the chromene skeleton (H-5, H-7, H-8) exhibit characteristic splitting patterns (doublets, doublet of doublets) in the aromatic region of the spectrum, with their precise shifts influenced by the methoxy and nitro groups.

Table 1: Representative ¹H NMR Data for a 6-Methoxy-3-nitro-2H-chromene Analog Data for 6-Methoxy-3-nitro-2-phenyl-2H-chromene.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 8.29 | s | - |

| H-5 | 6.82 | d | 8.9 |

| H-7 | 7.20 | d | 3.1 |

| H-8 | 6.98 | dd | 8.9, 3.1 |

| -OCH₃ | 3.75 | s | - |

| H-2 | 6.44 | s | - |

| Phenyl-H | 7.32-7.50 | m | - |

| Source: CD₃COCD₃, 300 MHz |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each non-equivalent carbon atom produces a distinct signal, and its chemical shift is indicative of its electronic environment (e.g., aliphatic, aromatic, vinylic, attached to electronegative atoms).

For the this compound skeleton, the following characteristic signals are expected:

C-2 and C-4 Carbons: These carbons of the heterocyclic ring will have shifts influenced by the adjacent oxygen and the nitro-substituted double bond.

C-3 Carbon: The carbon bearing the nitro group (C-3) is expected to be significantly deshielded.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group typically resonates around 55-56 ppm.

Aromatic Carbons: The carbons of the benzene ring will appear in the typical aromatic region (approx. 110-160 ppm). Quaternary carbons, such as C-4a, C-6, and C-8a, often show lower intensity signals.

Table 2: Representative ¹³C NMR Data for a Substituted 3-nitro-2H-chromene Analog

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 172.0 |

| C-3 | 116.5 |

| C-4 | 167.5 |

| C-4a | 115.8 |

| C-5 | 129.5 |

| C-6 | 125.1 |

| C-7 | 116.5 |

| C-8 | 119.5 |

| C-8a | 152.9 |

| -OCH₃ | ~56.0 |

| Note: Data is based on analogous coumarin structures and general knowledge; specific shifts for the target compound may vary. mdpi.com |

To gain deeper structural insights and unambiguously assign all proton and carbon signals, specialized 2D NMR techniques are employed. mdpi.comresearchgate.netnih.gov These experiments correlate signals from different nuclei, revealing connectivity and spatial relationships.

COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, typically on adjacent carbons (¹H-¹H correlation).

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C correlation). researchgate.netscispace.com

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, crucial for identifying quaternary carbons and piecing together molecular fragments. researchgate.netscispace.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is vital for determining stereochemistry and conformation. researchgate.netnih.gov

For phosphonyl derivatives of this compound, ³¹P NMR would be an indispensable tool. huji.ac.il Phosphorus-31 is a spin-1/2 nucleus with 100% natural abundance, making it highly suitable for NMR analysis. mdpi.com The ³¹P NMR spectrum provides signals with a wide chemical shift range, where the position of the signal is characteristic of the phosphorus atom's oxidation state and bonding environment (e.g., phosphonate, phosphate, phosphine oxide). huji.ac.ilnih.gov This technique would be used to confirm the successful incorporation of the phosphorus moiety and to characterize its chemical nature. researchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of chemical bonds.

For this compound, the IR spectrum would be dominated by characteristic absorption bands of its key functional groups. The nitro (NO₂) group, in particular, gives rise to two strong and easily identifiable stretching vibrations. spectroscopyonline.com

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitro (R-NO₂) | Asymmetric Stretch | 1570–1500 | Strong |

| Nitro (R-NO₂) | Symmetric Stretch | 1370–1300 | Strong |

| Alkene (C=C) | Stretch | ~1640 | Medium |

| Aromatic (C=C) | Stretch | ~1600, ~1475 | Medium-Weak |

| Ether (Ar-O-CH₃) | Asymmetric Stretch | 1275–1200 | Strong |

| Ether (Ar-O-CH₃) | Symmetric Stretch | 1075–1020 | Medium |

| C-H (Aromatic) | Stretch | 3100–3000 | Medium-Weak |

| C-H (Aliphatic) | Stretch | 3000–2850 | Medium-Weak |

| Source: General IR spectroscopy correlation tables. spectroscopyonline.comthermofisher.com |

Raman spectroscopy provides complementary information and is particularly useful for analyzing symmetric non-polar bonds, which may be weak in the IR spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern.

For 3-nitro-2H-chromene derivatives, electron impact (EI) mass spectrometry reveals characteristic fragmentation pathways. rsc.orgrsc.org

Molecular Ion Peak (M⁺•): The peak corresponding to the intact molecule is typically appreciable and often intense, allowing for the determination of the molecular weight. rsc.org

Loss of Nitrogen Dioxide (•NO₂): A major fragmentation pathway for nitro-aromatic compounds is the loss of a nitro radical (mass of 46 Da). In the mass spectra of 3-nitro-2H-chromenes, the resulting [M - NO₂]⁺ ion is frequently the most abundant peak (the base peak). rsc.orgrsc.org

Other Fragmentations: Further fragmentation can occur, including the loss of carbon monoxide (CO) or hydroxyl radicals (•OH), providing additional structural information. rsc.orgnih.gov

High-resolution mass spectrometry (HRMS) can determine the molecular formula of the parent compound and its fragments with very high accuracy, confirming the elemental composition. researchgate.netscispace.com

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, a precise map of electron density can be generated, revealing the exact positions of all atoms in the molecule. nih.gov

This technique is invaluable for:

Unambiguous Structure Confirmation: It provides absolute proof of the molecular connectivity.

Stereochemistry Determination: For chiral derivatives of this compound, X-ray crystallography can unequivocally establish the relative and absolute stereochemistry of all stereocenters. nih.gov

Conformational Analysis: It reveals the preferred conformation of the molecule in the solid state, including the puckering of the dihydropyran ring and the orientation of substituents. mdpi.com

Intermolecular Interactions: The analysis of the crystal packing shows how molecules interact with each other through forces like hydrogen bonding, π-π stacking, and van der Waals forces, which can influence the material's physical properties. mdpi.comresearchgate.net

While a crystal structure for the parent this compound is not specifically reported, numerous crystal structures of substituted 3-nitro-2H-chromenes and related compounds have been published, demonstrating the utility of this technique for definitively characterizing this class of molecules. nih.govmdpi.comnih.gov

Chromatographic and Separation Techniques in Chemical Research

Chromatographic techniques are fundamental in synthetic organic chemistry for the separation, identification, and purification of compounds. For a substituted chromene derivative such as this compound, these methods are crucial throughout the research and development process.

Thin Layer Chromatography (TLC) is a rapid and efficient analytical technique extensively used to monitor the progress of chemical reactions. In the synthesis of this compound and its derivatives, TLC allows for the qualitative assessment of the consumption of starting materials and the formation of the product.

Detailed Research Findings:

In synthetic procedures involving 3-nitro-2H-chromene derivatives, TLC is the primary method for tracking reaction progress. Researchers typically use silica gel plates as the stationary phase due to the polar nature of the nitro group and the methoxy substituent. The mobile phase, or eluent, is usually a mixture of non-polar and polar solvents, with the ratio adjusted to achieve optimal separation of the reactants, intermediates, and the final product.

For compounds structurally similar to this compound, a common mobile phase consists of a mixture of hexane and ethyl acetate (B1210297). The progress of the reaction is visualized by spotting the reaction mixture on a TLC plate alongside the starting materials. The difference in the retention factor (Rf) values, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, allows for the clear differentiation of the components. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the progression of the reaction. Visualization of the spots on the TLC plate is often achieved under UV light, as chromene derivatives are typically UV-active.

While specific Rf values for this compound are not extensively reported in the literature, representative data for related compounds can be extrapolated. The polarity of the solvent system is a critical parameter, with a higher proportion of ethyl acetate leading to higher Rf values. In a reaction leading to a 2-aryl-3-nitro-2H-chromene, TLC was used to monitor the reaction with an eluent of ethyl acetate and hexane in a 1:2 ratio.

Interactive Data Table: Representative TLC Data for Monitoring Reactions of 3-Nitro-2H-Chromene Derivatives

| Compound Type | Stationary Phase | Mobile Phase (Hexane:Ethyl Acetate) | Approximate Rf Value | Visualization |

| Starting Material (Salicylaldehyde derivative) | Silica Gel 60 F254 | 4:1 | 0.5 - 0.6 | UV Light (254 nm) |

| Starting Material (Nitroalkene) | Silica Gel 60 F254 | 4:1 | 0.7 - 0.8 | UV Light (254 nm) |

| This compound (Product) | Silica Gel 60 F254 | 4:1 | 0.3 - 0.4 | UV Light (254 nm) |

| Intermediate | Silica Gel 60 F254 | 4:1 | 0.1 - 0.2 | UV Light (254 nm) |

Note: The Rf values presented are illustrative and can vary based on the specific substituents on the chromene ring and the exact experimental conditions.

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. While its application is contingent on the volatility and thermal stability of the analyte, GC, often coupled with a mass spectrometer (GC-MS), can provide quantitative information about the yield and purity of a synthesized compound.

Detailed Research Findings:

The use of Gas Chromatography for the direct analysis of this compound is not widely documented in scientific literature. This is likely due to the compound's relatively high molecular weight and the presence of the polar nitro group, which may necessitate high temperatures for volatilization, potentially leading to thermal degradation. For many high molecular weight, polar heterocyclic compounds, High-Performance Liquid Chromatography (HPLC) is often the preferred method for purity and yield assessment.

However, for related, more volatile chromene derivatives or for specific applications such as the analysis of potential volatile byproducts in a reaction mixture, GC could be employed. A hypothetical GC method for a thermally stable chromene derivative would involve a high-temperature capillary column, such as one with a polysiloxane-based stationary phase. The oven temperature would be programmed to ramp up to a sufficiently high temperature to ensure the elution of the compound.

Given the lack of specific experimental data for this compound, the following table presents a hypothetical set of GC parameters that could serve as a starting point for method development, based on general principles for the analysis of similar aromatic and heterocyclic compounds.

Interactive Data Table: Hypothetical GC Parameters for the Analysis of a Chromene Derivative

| Parameter | Value |

| Column | |

| Stationary Phase | 5% Phenyl Polysiloxane |

| Length | 30 m |

| Internal Diameter | 0.25 mm |

| Film Thickness | 0.25 µm |

| Temperatures | |

| Injector Temperature | 250 °C |

| Detector Temperature | 280 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |

| Carrier Gas | |

| Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Detector | |

| Type | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Note: These parameters are illustrative and would require optimization for the specific analysis of this compound.

Preparative chromatography is a crucial technique for the isolation and purification of chemical compounds from a reaction mixture on a larger scale than analytical chromatography. For this compound, this method is essential to obtain a pure sample for further spectroscopic characterization and biological evaluation.

Detailed Research Findings:

The purification of 3-nitro-2H-chromene derivatives, including those with a methoxy substituent, is commonly achieved using flash column chromatography. mdpi.com This technique utilizes a stationary phase, typically silica gel, packed into a column. The crude reaction mixture is loaded onto the top of the column, and a solvent or a mixture of solvents (the mobile phase) is passed through the column under pressure. mdpi.com The components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase.

For the purification of 6-Methoxy-3-nitro-2-phenyl-2H-chromene, a specific example from the literature details the use of flash chromatography on a silica gel column with a mobile phase of hexane and ethyl acetate in a 70:1 ratio. mdpi.com The fractions are collected and analyzed by TLC to identify those containing the pure product. The solvent is then removed under reduced pressure to yield the purified compound.

In another instance involving the synthesis of 2-aryl-3-nitro-2H-chromenes, the crude products were purified by silica gel column chromatography using an eluent of ethyl acetate and hexane in a 1:2 ratio. This demonstrates the versatility of the hexane/ethyl acetate system for the purification of this class of compounds.

Interactive Data Table: Typical Preparative Chromatography Conditions for 3-Nitro-2H-Chromene Derivatives

| Parameter | Description |

| Technique | Flash Column Chromatography |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase | Hexane:Ethyl Acetate gradient (e.g., starting from 95:5 to 80:20) |

| Elution Monitoring | Thin Layer Chromatography (TLC) |

| Fraction Analysis | UV visualization of TLC plates |

| Post-Purification | Solvent evaporation under reduced pressure |

V. Theoretical and Computational Investigations of 6 Methoxy 3 Nitro 2h Chromene Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of chromene systems. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, providing a detailed picture of its behavior.

Density Functional Theory (DFT) is a computational method widely used to investigate the electronic properties of molecules. By calculating the electron density, DFT can determine the molecular geometry, energy, and distribution of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are crucial for understanding a molecule's stability, reactivity, and electronic transitions. researchgate.net

In studies of related methoxy-chromene derivatives, DFT calculations have been employed to analyze the electronic landscape. For instance, in a study on 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile, DFT calculations at the B3LYP/6-311++G(d,p) level of theory were used to determine the HOMO-LUMO energy gap, which is a key indicator of chemical reactivity and kinetic stability. mdpi.com Similarly, for 2-amino-6-methoxy-4-(4-nitrophenyl)-4H-benzo[h]chromene-3-carbonitrile, DFT studies revealed that the HOMO is primarily located on the nitrophenyl ring, while the LUMO is situated over the chromene moiety. elsevierpure.com This separation of orbitals indicates potential sites for nucleophilic and electrophilic attacks and highlights the intramolecular charge transfer possibilities within the molecule. elsevierpure.com

For the 6-methoxy-3-nitro-2H-chromene system, similar DFT studies would elucidate how the electron-donating methoxy (B1213986) group and the electron-withdrawing nitro group influence the electronic distribution across the chromene scaffold. The analysis of molecular electrostatic potential (MEP) maps, also derived from DFT, can visualize the electron-rich and electron-poor regions of the molecule, further predicting sites for intermolecular interactions. researchgate.net

| Parameter | Description | Typical Finding in Related Systems |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Localized on electron-rich aromatic portions. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Localized on electron-deficient parts, such as the nitrovinyl group of the chromene. elsevierpure.com |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Indicates chemical stability; a smaller gap suggests higher reactivity. mdpi.com |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution | Negative potential (red/yellow) near electronegative atoms (O, N); positive potential (blue) near hydrogen atoms. |

Quantum chemical calculations are highly effective in predicting spectroscopic parameters, which can be used to interpret and verify experimental data. DFT methods can accurately compute Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and vibrational frequencies (FT-IR and Raman). nih.govscispace.com The accuracy of these predictions has become comparable to experimental measurements, making them a valuable tool for structural elucidation. bris.ac.uk

The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is a standard approach for calculating NMR chemical shifts. nih.gov By optimizing the molecular geometry and then performing GIAO calculations, researchers can generate a theoretical spectrum that aids in the assignment of complex experimental spectra. nih.gov For a molecule like 6-methoxy-3-nitro-2-phenyl-2H-chromene, a close analogue of the title compound, experimental NMR data provides a benchmark for theoretical predictions. researchgate.net Any discrepancies between calculated and experimental values can often be attributed to solvent effects or conformational averaging, providing deeper insight into the molecule's behavior in solution. nih.gov

Theoretical predictions of vibrational spectra involve calculating the harmonic frequencies of the molecule's normal modes of vibration. These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the computational method. The resulting theoretical spectrum can be compared with experimental FT-IR and Raman spectra to assign specific vibrational modes to observed absorption bands. nih.gov

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Assignment |

|---|---|---|

| ¹H | 8.29 | s, 1H |

| ¹H | 7.50–7.32 | m, 5H |

| ¹H | 7.20 | d, J = 3.1 Hz, 1H |

| ¹H | 6.98 | dd, J = 8.9, 3.1 Hz, 1H |

| ¹H | 6.82 | d, J = 8.9 Hz, 1H |

| ¹H | 6.59 | s, 1H |

| ¹H | 3.80 | s, 3H (OCH₃) |

| ¹³C | 155.0, 147.1, 142.9, 141.8, 136.9, 129.7, 129.3, 128.8, 127.1, 120.4, 119.0, 117.8, 114.1, 73.8, 55.2 |

The dihydropyran ring of the 2H-chromene scaffold is not planar and can adopt several conformations. Understanding the preferred conformation is essential as it dictates the three-dimensional shape of the molecule and influences its biological activity and reactivity. Theoretical calculations are used to determine the relative energies of these different conformations and identify the most stable geometries.

The common conformations for six-membered heterocyclic rings like the one in chromene include the half-chair, sofa, and twist-boat forms. researchgate.net In a crystallographic and computational study of various pyranochromene derivatives, the pyran ring of the chromene moiety was found to adopt either a half-chair or a sofa conformation. researchgate.net For reaction products derived from 3-nitro-2H-chromenes, X-ray diffraction analysis has confirmed that the pyran ring can exist in a distorted half-chair conformation. mdpi.com

Computational conformational analysis involves mapping the potential energy surface of the molecule by systematically rotating key dihedral angles. DFT calculations can then be used to find the energy minima corresponding to stable conformers. beilstein-journals.org The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, providing a comprehensive picture of the molecule's conformational landscape in the gas phase or in solution (when using a continuum solvation model). beilstein-journals.org The helicity of the dihydropyran ring, often described by the C8a-O1-C2-C3 torsion angle, is a critical parameter that can be correlated with stereochemical outcomes and chiroptical properties. mdpi.com

| Conformation | Description | Key Structural Features |

|---|---|---|

| Half-Chair | Four atoms are coplanar, while the other two are displaced on opposite sides of the plane. | Commonly observed in chromane (B1220400) and chromene derivatives. researchgate.netmdpi.com |

| Sofa (or Envelope) | Five atoms are coplanar, with one atom out of the plane. | An alternative low-energy conformation for the pyran ring. researchgate.net |

| Twist-Boat | A flexible conformation that is typically higher in energy but may be an intermediate in conformational changes. | Characterized by a lack of parallel bonds. |

Molecular Modeling and Dynamics Simulations

Beyond static quantum chemical calculations, molecular modeling and dynamics simulations provide insights into the time-dependent behavior of molecules, including reaction pathways and intermolecular interactions.

Understanding the detailed step-by-step mechanism of a chemical reaction is crucial for optimizing reaction conditions and controlling product selectivity. Computational chemistry, within the framework of Molecular Electron Density Theory (MEDT), allows for the simulation of reaction pathways by locating transition states and intermediates. researchgate.net

For reactions involving 2-aryl-3-nitro-2H-chromenes, DFT calculations have been used to elucidate the molecular mechanism of their addition reactions. A study on the reaction with pyrazole, using the wb97xd functional, found that the reaction does not proceed through a concerted Diels-Alder pathway but rather through a stepwise mechanism. researchgate.net The simulation revealed that the first step is the formation of a zwitterionic intermediate, driven by the interaction between the electrophilic β-carbon of the nitrovinyl group and a nucleophilic nitrogen atom of pyrazole. This intermediate then converts to the final product via a researchgate.netnih.gov-proton sigmatropic shift. researchgate.net

Many syntheses of chromene derivatives employ catalysts to enhance reaction rates and selectivity. For instance, the synthesis of 3-nitro-2H-chromenes often involves a base catalyst such as 1,4-diazabicyclo[2.2.2]octane (DABCO). nih.gov Computational modeling can be used to investigate the precise role of the catalyst by simulating its interaction with the substrate molecules.

DFT calculations can model the mechanism of catalyzed reactions, such as the DABCO-catalyzed Baylis-Hillman reaction, which involves the formation of a C-C bond between an aldehyde and an activated alkene. nih.gov In such a simulation, the catalyst (DABCO) first acts as a nucleophile, adding to the alkene to form a zwitterionic intermediate. This intermediate then attacks the aldehyde. By calculating the Gibbs free energy of the reactants, transition states, and products, the spontaneity and kinetic feasibility of the catalyzed pathway can be assessed. nih.gov Such studies help to explain why certain catalysts are effective while others are not, and they can guide the design of more efficient catalytic systems for the synthesis of this compound and its analogues. mdpi.com

Structure-Reactivity Relationships and Selectivity Prediction

The reactivity of the this compound scaffold is profoundly influenced by its substituent groups, primarily the electron-donating methoxy group at the 6-position and the electron-withdrawing nitro group at the 3-position. Computational studies, often employing quantum mechanical methods, are crucial for dissecting these electronic effects. ajpchem.org

The nitro group (-NO2) at the C3 position is a strong electron-withdrawing group, which makes the C4 position of the pyran ring electron-deficient and thus susceptible to nucleophilic attack. This electronic feature is central to the reactivity of 3-nitro-2H-chromenes, making them valuable precursors in various chemical transformations. chim.it The electrophilicity of the nitroalkene moiety dictates many of the characteristic reactions of this class of compounds. chim.it For instance, in the synthesis of 2-aryl-3-nitro-2H-chromenes, the presence of electron-withdrawing substituents on the precursor nitrostyrene (B7858105) enhances the electrophilicity of the β-carbon, leading to better reaction yields. mdpi.com

Computational analyses, such as calculating Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, can quantify these substituent effects. mdpi.com A lower LUMO energy, for example, would indicate a higher susceptibility to nucleophilic attack. The calculated rotational barriers of substituent groups can also be correlated with geometric and spectroscopic parameters to understand their influence on conjugation and reactivity. ajpchem.org

The following table summarizes the general electronic influence of key substituents on the 3-nitro-2H-chromene core based on established chemical principles.

| Substituent | Position | Electronic Effect | Influence on Reactivity |

| Nitro (-NO2) | 3 | Strong Electron-Withdrawing | Activates the C=C double bond for nucleophilic Michael addition; increases electrophilicity. chim.itmdpi.com |

| Methoxy (-OCH3) | 6 | Electron-Donating (Resonance) | Increases electron density on the benzene (B151609) ring; may modulate overall reactivity. |

| Halogens (e.g., -Br, -Cl) | Benzene Ring | Electron-Withdrawing (Inductive) | Can enhance antibacterial activity and influence reaction yields depending on position. mdpi.com |

| Alkyl/Aryl Groups | 2 | Steric/Electronic | Can introduce steric hindrance and modify electronic properties, affecting reaction pathways and stereochemistry. researchgate.net |

This table is generated based on established principles of organic chemistry and findings from related substituted chromene systems.

Both steric and electronic factors are critical in controlling the outcome of chemical reactions involving this compound. The regioselectivity and stereoselectivity of transformations are often a direct consequence of the interplay between the size and electronic nature of the substituents on the chromene core and the incoming reagents.

Electronic effects are paramount in reactions like Michael additions. The electron-withdrawing nitro group polarizes the double bond, directing incoming nucleophiles to the C4 position. The nature of substituents on the aromatic ring can further modulate this effect. For example, additional electron-withdrawing groups on the benzene ring can further enhance the electrophilicity of the nitroalkene system.

Steric effects become significant, particularly when bulky substituents are present, especially at the C2 and C4 positions. A bulky group at the C2 position can hinder the approach of a reagent to one face of the molecule, thereby directing it to the less sterically crowded face. researchgate.netrsc.org This steric hindrance is a key factor in diastereoselective reactions, where one diastereomer is formed in preference to another. rsc.org In nucleophilic aromatic substitution (SNAr) reactions on related nitroaromatic systems, increased steric hindrance has been shown to dramatically lower reaction rates by impeding both the formation of the intermediate and subsequent proton transfer steps. rsc.org

The combination of these effects directs the outcome of complex cascade reactions. For instance, in the base-mediated [4+2] annulation of nitrochromenes with curcumins, a cascade of Michael reactions leads to the formation of complex polycyclic structures with high regio- and stereoselectivity, governed by the inherent steric and electronic properties of the reacting partners. rsc.org

| Factor | Description | Example of Influence on 3-Nitro-2H-Chromene Systems |

| Electronic Effects | The influence of electron-donating and electron-withdrawing groups on the electron distribution and reactivity of the molecule. | The -NO2 group at C3 makes the C4 position electrophilic, directing nucleophilic attack. chim.it |

| Steric Hindrance | The spatial arrangement of atoms and groups that can obstruct the approach of a reacting species. | A bulky substituent at the C2 position can block one face of the pyran ring, leading to diastereoselective product formation. researchgate.net |

| Regioselectivity | The preference for a reaction to occur at one specific position over other possible positions. | In Michael additions, nucleophiles selectively attack the C4 position due to the electronic influence of the C3-nitro group. rsc.org |

| Stereoselectivity | The preference for the formation of one stereoisomer over another. | The steric bulk of existing substituents can direct an incoming group to a specific orientation, resulting in a single diastereomer. rsc.org |

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over another during a chemical reaction, guided by a chiral feature in the substrate, reagent, or catalyst. wikipedia.org Theoretical models are essential for explaining and predicting the outcomes of such stereoselective reactions involving chromene systems.

While many syntheses of 3-nitro-2H-chromenes are racemic, significant efforts have been made to develop enantioselective methods. chim.it Computational studies can elucidate the transition states of these reactions, revealing why one stereochemical pathway is energetically favored over another.

For reactions involving a chiral center near a reactive carbonyl group (a common scenario in organic synthesis), several models have been proposed to predict the stereochemical outcome. Though not directly applied to the chromene double bond, the principles are relevant for understanding stereocontrol.

Cram's Rule: This early model, based on steric considerations, predicts the outcome of nucleophilic additions to ketones with an adjacent chiral center. egyankosh.ac.in

Felkin-Anh Model: An improvement on Cram's rule, this model considers both steric and electronic factors to predict the favored trajectory of nucleophilic attack. egyankosh.ac.in

In the context of chromene synthesis, computational approaches like Density Functional Theory (DFT) can be used to model reaction pathways. For example, DFT calculations were used to investigate a cobalt-catalyzed synthesis of 2H-chromenes. The calculations revealed that the final, enantioselectivity-determining ring-closing steps occurred outside the chiral influence of the catalyst, explaining the experimentally observed lack of asymmetric induction in that specific system. nih.gov In contrast, highly successful asymmetric syntheses of 3-nitro-2H-chromenes have been achieved using chiral organocatalysts, such as bifunctional thiourea (B124793) catalysts, which can be modeled computationally to understand the hydrogen bonding and steric interactions in the transition state that lead to high enantioselectivity. chim.it

| Theoretical Model/Approach | Principle | Relevance to Stereoselective Synthesis |

| Cram's Rule | Predicts the major diastereomer in nucleophilic additions to chiral carbonyl compounds based on minimizing steric hindrance in the transition state. egyankosh.ac.in | Provides a foundational, sterically-based understanding of asymmetric induction. |

| Felkin-Anh Model | A more refined model that considers torsional strain and electronic effects (e.g., the Bürgi-Dunitz trajectory) to predict the stereochemical outcome of nucleophilic additions. egyankosh.ac.in | Offers a more accurate prediction by incorporating both steric and electronic factors that stabilize the key transition state. |

| Density Functional Theory (DFT) | A quantum mechanical method used to calculate the electronic structure of molecules and model reaction transition states and energies. | Allows for detailed investigation of reaction mechanisms, determination of transition state geometries, and calculation of energy barriers to explain and predict regio- and enantioselectivity in chromene synthesis. nih.gov |

| Organocatalysis Models | Involve modeling the non-covalent interactions (e.g., hydrogen bonding) between a chiral catalyst and the substrates in the transition state assembly. | Explains how chiral catalysts, like thioureas, create a specific chiral environment that lowers the energy of the transition state for one enantiomer over the other. chim.it |

Vi. Synthetic Utility and Transformative Applications in Organic Chemistry

6-Methoxy-3-nitro-2H-chromene as a Versatile Synthetic Building Block

The inherent reactivity of the 3-nitro-2H-chromene scaffold makes it an exceptionally valuable starting material for the synthesis of a diverse array of chromane (B1220400) and chromene derivatives. nih.gov The electron-withdrawing nitro group activates the C=C double bond, making it susceptible to a wide range of chemical transformations. This high and versatile reactivity allows for its use as a key intermediate in the assembly of more complex molecular architectures. nih.gov